D-(+)-Talose-d1
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Overview
Description
D-(+)-Talose-d1: is a rare aldohexose sugar, which is an epimer of D-galactose It is a stereoisomer of D-talose, differing in the configuration around one specific carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: D-(+)-Talose-d1 can be synthesized from D-galactose through a series of chemical reactions involving epimerization. This process typically involves the use of strong bases and specific catalysts to achieve the desired stereochemical configuration.
Enzymatic Synthesis: Enzymatic methods can also be employed, where specific enzymes catalyze the conversion of D-galactose to this compound under controlled conditions.
Industrial Production Methods:
Fermentation: Industrial production may involve microbial fermentation processes where genetically engineered microorganisms are used to produce this compound from simpler sugars.
Chemical Catalysis: Large-scale chemical synthesis using optimized reaction conditions and catalysts to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: D-(+)-Talose-d1 can undergo oxidation reactions to form corresponding aldonic acids.
Reduction: Reduction of this compound can yield alditols, such as talitol.
Substitution: Various substitution reactions can occur, where functional groups are replaced with others, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid, bromine water.
Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Aldonic Acids: Formed through oxidation.
Alditols: Formed through reduction.
Derivatives: Formed through substitution reactions.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex carbohydrates and glycosides.
Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.
Biology:
Metabolic Studies: Used in studies to understand carbohydrate metabolism and enzyme specificity.
Cell Culture Media: Incorporated into cell culture media to study the effects of rare sugars on cell growth and differentiation.
Medicine:
Pharmaceuticals: Potential use in the development of new drugs and therapeutic agents due to its unique properties.
Diagnostics: Used in diagnostic assays to detect specific enzymes or metabolic disorders.
Industry:
Food Industry: Potential use as a low-calorie sweetener or functional food ingredient.
Biotechnology: Used in the production of bio-based materials and biopolymers.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Interaction: D-(+)-Talose-d1 interacts with specific enzymes involved in carbohydrate metabolism, altering their activity and specificity.
Cell Signaling: May influence cell signaling pathways by acting as a ligand for certain receptors or enzymes.
Comparison with Similar Compounds
D-Galactose: An epimer of D-(+)-Talose-d1, differing in the configuration around one carbon atom.
D-Allose: Another rare aldohexose sugar with similar structural properties.
D-Mannose: A stereoisomer with different biological functions and applications.
Uniqueness:
Structural Configuration: The unique stereochemical configuration of this compound sets it apart from other similar compounds.
Biological Activity: Its specific interactions with enzymes and metabolic pathways make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C6H12O6 |
---|---|
Molecular Weight |
181.16 g/mol |
IUPAC Name |
(2S,3S,4S,5R)-1-deuterio-2,3,4,5,6-pentahydroxyhexan-1-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6+/m1/s1/i1D |
InChI Key |
GZCGUPFRVQAUEE-SXTXTPHOSA-N |
Isomeric SMILES |
[2H]C(=O)[C@H]([C@H]([C@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
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